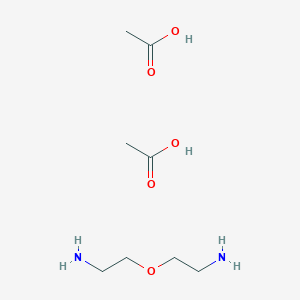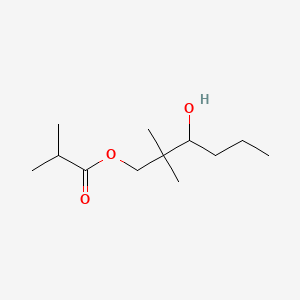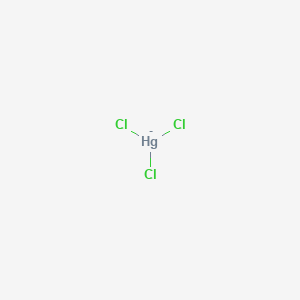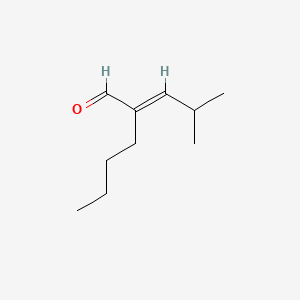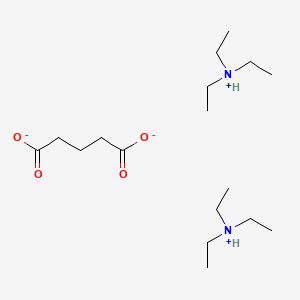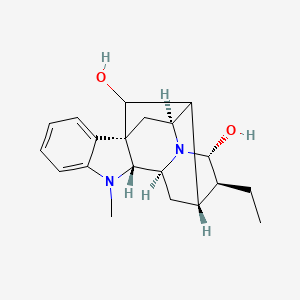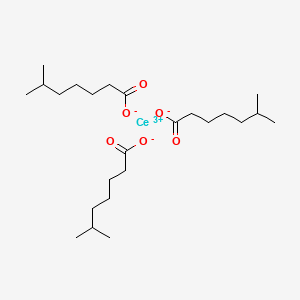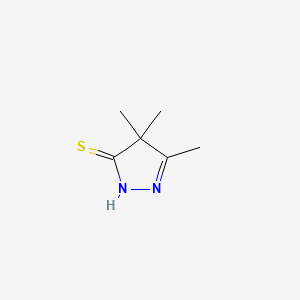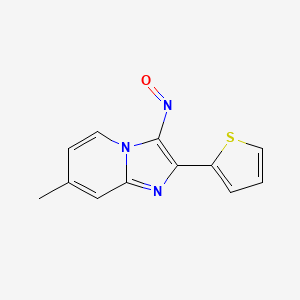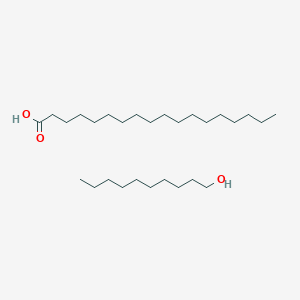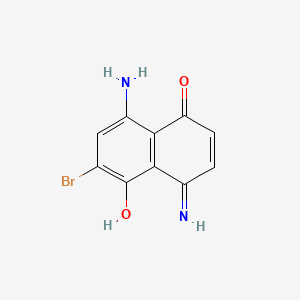
4,8-Diamino-2-bromo-1,5-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Diamino-2-bromo-1,5-naphthoquinone is a synthetic organic compound with the molecular formula C10H7BrN2O2. It is a derivative of naphthoquinone, characterized by the presence of amino groups at positions 4 and 8, and a bromine atom at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Diamino-2-bromo-1,5-naphthoquinone typically involves the bromination of 1,5-naphthoquinone followed by amination. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 2-position of 1,5-naphthoquinone. Subsequent amination can be achieved using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination and amination steps to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Diamino-2-bromo-1,5-naphthoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
4,8-Diamino-2-bromo-1,5-naphthoquinone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand the mechanisms of action of naphthoquinone derivatives and their interactions with biological systems.
Wirkmechanismus
The mechanism of action of 4,8-Diamino-2-bromo-1,5-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antibacterial and anticancer activities, where the generated ROS can induce oxidative stress in target cells. The compound may also interact with specific enzymes and proteins, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,4-naphthoquinone: Another brominated naphthoquinone with similar redox properties.
4,8-Diamino-1,5-naphthoquinone: Lacks the bromine atom but has similar amino group substitutions.
2-Chloro-1,4-naphthoquinone: A chlorinated analog with comparable chemical behavior.
Uniqueness
4,8-Diamino-2-bromo-1,5-naphthoquinone is unique due to the combination of amino and bromine substitutions, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
73384-69-7 |
|---|---|
Molekularformel |
C10H7BrN2O2 |
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
8-amino-6-bromo-5-hydroxy-4-iminonaphthalen-1-one |
InChI |
InChI=1S/C10H7BrN2O2/c11-4-3-6(13)8-7(14)2-1-5(12)9(8)10(4)15/h1-3,12,15H,13H2 |
InChI-Schlüssel |
UIZQEEPVXHNUOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C2=C(C1=N)C(=C(C=C2N)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



